

Application Notes and Protocols: 2-Amino-5bromothiazole Hydrobromide

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Compound of Interest

2-Amino-5-bromothiazole
hydrobromide

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These application notes provide a comprehensive overview of the reaction conditions, synthesis protocols, and key applications of **2-Amino-5-bromothiazole hydrobromide**, a versatile building block in medicinal chemistry and drug discovery.

Synthesis of 2-Amino-5-bromothiazole and its Hydrobromide Salt

The synthesis of 2-amino-5-bromothiazole can be achieved through direct bromination of 2-aminothiazole. The resulting product is often isolated as the hydrobromide salt.

Direct Bromination of 2-Aminothiazole

A common and straightforward method for synthesizing 2-Amino-5-bromothiazole is the electrophilic bromination of 2-aminothiazole at the electron-rich C5 position.[1] Various brominating agents and reaction conditions can be employed for this transformation.

Table 1: Comparison of Reaction Conditions for the Synthesis of **2-Amino-5-bromothiazole Hydrobromide**



Brominatin g Agent	Solvent	Temperatur e	Time	Yield	Reference
Bromine (Br ₂)	Acetic Acid	0°C to Room Temp.	2 hours	75%	[2]
Bromine (Br ₂)	48% Hydrobromic Acid/Water	Reflux	35 minutes	High	[3]
Copper(II) Bromide (CuBr ₂)	Acetonitrile	60°C	3 hours	-	[4]
N- Bromosuccini mide (NBS)	Dichlorometh ane	Room Temp.	-	-	[5]

Experimental Protocol: Bromination using Bromine in Acetic Acid[1]

- Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.



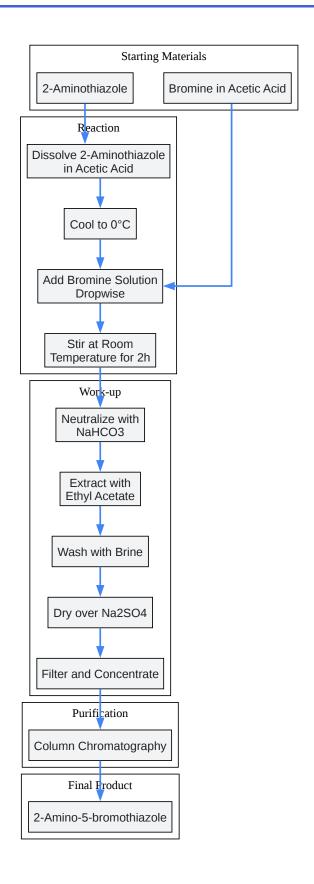




- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination





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Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.



Preparation of 2-Amino-5-bromothiazole (Free Base) from its Hydrobromide Salt

The free base of 2-amino-5-bromothiazole can be obtained from its hydrobromide salt by neutralization with a base.[2][3]

Experimental Protocol: Free Base Preparation[2]

- Suspend 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL).
- Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.
- Stir the mixture at room temperature for 6 hours.
- Filter the resulting precipitate.
- Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (17 g, 94.97 mmol). The product can often be used in subsequent steps without further purification.

Applications in Chemical Synthesis

2-Amino-5-bromothiazole hydrobromide is a key intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions.[1]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between the 5-position of the thiazole ring and an aryl or heteroaryl group from a boronic acid.[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole Derivatives



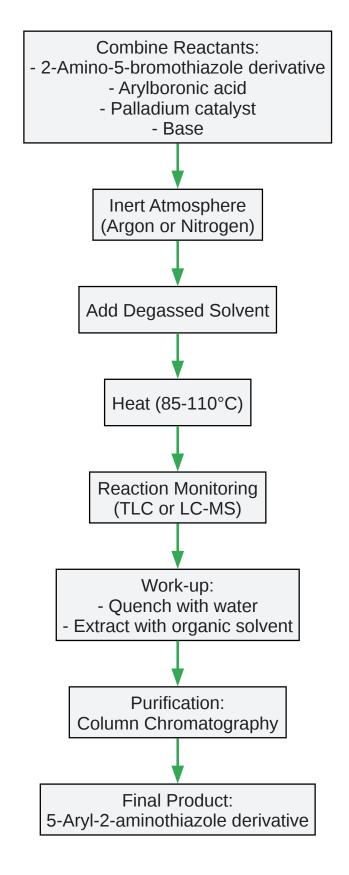
Component	Example	Molar Equivalents	
Bromothiazole Derivative	2-Amino-5-bromothiazole	1	
Boronic Acid	Arylboronic acid	1.1 - 1.5	
Palladium Catalyst	Pd(PPh ₃) ₄	0.05	
Base	K ₃ PO ₄ or K ₂ CO ₃	2 - 3	
Solvent	1,4-Dioxane/Water (4:1)	-	
Temperature	85 - 110°C	-	

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]

- In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
- Heat the reaction mixture to 85-110°C for several hours, monitoring completion by TLC or LC-MS.
- After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via column chromatography.

Logical Workflow: Suzuki-Miyaura Coupling





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Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.



Synthesis of N-(5-Bromo-2-thiazolyl)acetamide

2-Amino-5-bromothiazole can be acylated to form N-(5-Bromo-2-thiazolyl)acetamide, another useful synthetic intermediate.[6]

Experimental Protocol: Synthesis of N-(5-bromothiazol-2-yl)acetamide[2]

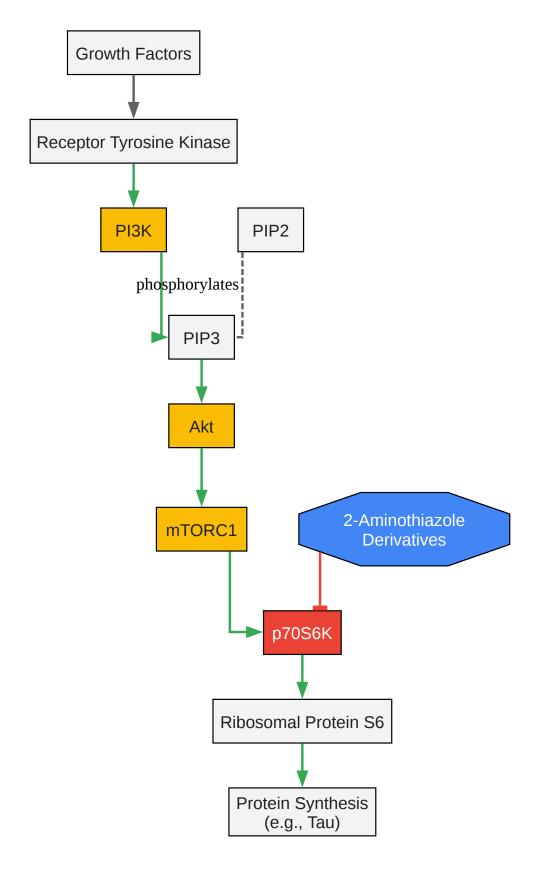
- In a 250 mL round-bottom flask, combine 5-Bromothiazol-2-amine (6.0 g, 23 mmol) and acetic anhydride (50 g, 490 mmol).
- Heat the suspension to 100°C and stir for 3 hours.
- Cool the reaction mixture and filter to collect the crude product.
- Transfer the crude product to a round-bottom flask, add 50 mL of methanol, and heat to reflux.
- Cool the mixture and collect the product, N-(5-bromothiazol-2-yl)acetamide (4.5 g, 93% yield), by filtration.
- Wash the collected product with hexane.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

2-Aminothiazole derivatives are recognized as privileged scaffolds in the development of kinase inhibitors.[1] These compounds can interact with the ATP-binding pocket of various kinases, leading to their inhibition. One such pathway of interest, particularly in the context of Alzheimer's disease, is the PI3K/Akt/mTOR signaling cascade, where p70S6 kinase is a key downstream effector.[7]

Signaling Pathway: Simplified PI3K/Akt/mTOR Pathway and Potential Inhibition by 2-Aminothiazole Derivatives





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Caption: Inhibition of p70S6K by 2-aminothiazole derivatives in the PI3K/Akt/mTOR pathway.



In the context of Alzheimer's disease, the hyperphosphorylation of the tau protein is a key pathological hallmark. The p70S6 kinase can regulate the translation of tau mRNA.[5] Therefore, inhibitors of p70S6K, such as certain 2-aminothiazole derivatives, are of significant interest as potential therapeutic agents.

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